molecular formula C7H20Cl2N2O B1380545 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride CAS No. 1803600-53-4

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

Cat. No.: B1380545
CAS No.: 1803600-53-4
M. Wt: 219.15 g/mol
InChI Key: AGLKPUGBWBBOMD-UHFFFAOYSA-N
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Description

“4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride” is a chemical compound with the CAS Number: 1803600-53-4 . It has a molecular weight of 219.15 . The IUPAC name for this compound is 4-((2-aminoethyl)(methyl)amino)butan-2-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

The compound "(S)-3-Amino-4-methoxy-butan-1-ol" is synthesized through reductive amination or enamine hydrogenation, providing a high enantiomeric excess, indicating its potential for asymmetric synthesis applications (Mattei et al., 2011). Furthermore, 4-amino-4-phenyl-butan-2-ol undergoes a 1,3 rearrangement via an azetidinium cation intermediate, proving its utility in complex organic transformations (Blakemore et al., 2011).

Antimicrobial Activity and Biological Evaluation

Secondary metabolites from fungi, such as 4-(N-methyl-N-phenyl amino) butan-2-one, have shown strong inhibitory activity against bacteria and fungi, suggesting the compound's significance in antimicrobial applications (Busi et al., 2009).

Synthesis and Structural Analysis

A range of compounds involving similar structural motifs has been synthesized and characterized, demonstrating the adaptability of these structures in creating diverse molecular frameworks. For instance, substituted phenyl azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013) and Schiff base ligands derived from unsymmetrical tripodal amines for Cu(II) complex formation (Keypour et al., 2015) have been developed.

Theoretical Studies and Molecular Docking

Spectroscopic, structural, and computational studies of butanoic acid derivatives reveal insights into their stability, reactivity, and potential as nonlinear optical materials, further highlighting their significance in various scientific research areas (Vanasundari et al., 2018). Moreover, molecular docking studies suggest the biological relevance of these compounds, especially in inhibiting specific growth factors.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLKPUGBWBBOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
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4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

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